Piperazinoethanol

Description

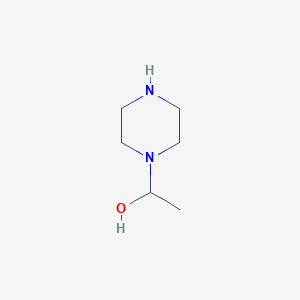

Piperazinoethanol, systematically named 2-(1-Piperazinyl)ethanol or 1-(2-Hydroxyethyl)piperazine, is a heterocyclic organic compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . Its IUPAC name is 2-piperazin-1-ylethanol, and it is identified by CAS Registry Number 103-76-4 . Structurally, it consists of a piperazine ring (a six-membered ring with two nitrogen atoms) substituted with a hydroxyethyl group (-CH₂CH₂OH) at one nitrogen atom.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-piperazin-1-ylethanol |

InChI |

InChI=1S/C6H14N2O/c1-6(9)8-4-2-7-3-5-8/h6-7,9H,2-5H2,1H3 |

InChI Key |

HTGCVLNFLVVCST-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCNCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physicochemical Properties:

- XLogP3 : -1.1 (indicating low hydrophobicity) .

- Hydrogen Bond Donors/Acceptors: 2 donors (N-H and O-H) and 3 acceptors (N and O atoms) .

- Topological Polar Surface Area (TPSA) : 43.7 Ų .

- Thermodynamic Data :

- Boiling Point : 519.2 K (246.05°C) .

Piperazinoethanol is widely used as a pharmaceutical intermediate for synthesizing antihistamines, antipsychotics, and antimicrobial agents due to its ability to modulate pharmacokinetic properties through hydrogen bonding and solubility enhancement .

Comparison with Structurally Similar Compounds

This compound belongs to a class of N-substituted piperazine derivatives, which are pharmacologically significant. Below is a comparative analysis of its structural analogs, focusing on molecular features, applications, and research findings.

Structural and Functional Comparison

Research Findings and Pharmacological Activity

This compound

Chlorofluorophenyl-Substituted Analogs

Pyrimidine and Pyrazole Derivatives

- Anticancer Potential: The 6-chloro-2-methylpyrimidine analog () inhibits cyclin-dependent kinases (CDKs), showing IC₅₀ values < 100 nM in leukemia cell lines .

- Anti-Inflammatory Action : The trifluoromethylpyrazolopyridine derivative () suppresses COX-2 and mPGES-1 enzymes , reducing prostaglandin E₂ synthesis .

Decloxizine

- Clinical Use : A first-generation antihistamine with sedative properties , effective against allergic rhinitis and urticaria .

Key Differentiators

Substituent Complexity: this compound’s hydroxyethyl group is simpler compared to analogs like Decloxizine (benzhydryl) or pyrimidine derivatives, which directly influence target selectivity .

Hydrophilicity: this compound’s low XLogP3 (-1.1) enhances aqueous solubility, whereas chlorofluorophenyl derivatives (XLogP3 ~2.5) exhibit better blood-brain barrier penetration .

Thermal Stability: this compound’s high boiling point (246°C) allows reflux-driven syntheses, unlike thermally labile analogs like trifluoromethylpyrazolopyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.